N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Chemical Structure Pharmacophore Mapping Chemical Biology

This compound eliminates the COX-2 pharmacophore, redirecting activity toward carbonic anhydrase inhibition and antibacterial LpxC targeting. Its unique benzofuran-hydroxypropyl linker offers a non-fungible scaffold for SAR studies, chemical probe development, and oncology target validation. Procure ≥95% purity research-grade material to benchmark linker properties or explore novel biological activities without COX-2 confounding.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 2034601-42-6
Cat. No. B2584692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
CAS2034601-42-6
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)(C3=CC4=CC=CC=C4O3)O
InChIInChI=1S/C20H19N3O4S/c1-20(24,19-13-15-5-2-3-6-18(15)27-19)14-22-28(25,26)17-9-7-16(8-10-17)23-12-4-11-21-23/h2-13,22,24H,14H2,1H3
InChIKeyUTWDLRKYAASYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034601-42-6): A Structurally-Differentiated Sulfonamide Scaffold


N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034601-42-6) is a synthetic, small-molecule sulfonamide derivative with the molecular formula C20H19N3O4S and a molecular weight of 397.45 g/mol . It features a unique tripartite architecture: a benzofuran-2-yl group, a 2-hydroxypropyl linker, and a 4-(1H-pyrazol-1-yl)benzenesulfonamide core . Unlike the extensively characterized pyrazolyl benzenesulfonamide class historically associated with cyclooxygenase-2 (COX-2) inhibition [1], this compound's benzofuran-hydroxypropyl motif positions it within the emerging landscape of benzofuran-based sulfonamides explored for carbonic anhydrase (CA) inhibition [2] and LpxC antibacterial targeting [3]. Its CAS registry indicates it is primarily available as a research-grade chemical (typical purity ≥95%), serving as a versatile building block or pharmacological probe .

Why N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Cannot Be Simply Substituted by In-Class Analogs


Within the pyrazolyl benzenesulfonamide family, subtle structural modifications at the sulfonamide nitrogen substituent or the pyrazole ring profoundly alter target engagement, isoform selectivity, and pharmacokinetic properties [1]. For example, the classic COX-2 inhibitors (e.g., celecoxib, SC-558) rely on a trifluoromethyl or bromophenyl substitution on the pyrazole ring, whereas the benzofuran-hydroxypropyl motif in CAS 2034601-42-6 eliminates this critical pharmacophore entirely, redirecting activity toward entirely different targets such as carbonic anhydrase isoforms [2] or the bacterial enzyme LpxC [3]. Similarly, replacing the 2-hydroxypropyl linker with a 2-methoxyethyl (CAS 2034292-81-2) or propan-2-yl (CAS 2034381-04-7) group alters hydrogen-bonding capacity, lipophilicity, and metabolic stability, rendering CAS 2034601-42-6 a non-fungible chemical entity for structure-activity relationship (SAR) studies, chemical biology probe development, or targeted drug discovery campaigns . Generic substitution without head-to-head comparative data risks target promiscuity, loss of potency, or failure to recapitulate published pharmacological profiles.

Product-Specific Quantitative Evidence Guide for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034601-42-6)


Structural Differentiation: The Key Benzofuran-Hydroxypropyl Motif vs. Classic Pyrazolyl Benzenesulfonamides

CAS 2034601-42-6 is structurally differentiated from the canonical COX-2 inhibitor pharmacophore (e.g., celecoxib, SC-558) by the complete absence of the hallmark 3-trifluoromethyl or 4-halophenyl substitution on the pyrazole ring [1]. Instead, it incorporates a benzofuran-2-yl group linked via a chiral 2-hydroxypropyl spacer to the sulfonamide nitrogen, a fragment absent in all marketed pyrazolyl benzenesulfonamides such as celecoxib, valdecoxib, and their derivatives [1]. This modification is hypothesized to abolish COX-2 affinity while introducing potential for carbonic anhydrase zinc-binding or LpxC active-site engagement [2][3].

Chemical Structure Pharmacophore Mapping Chemical Biology

Enhanced Hydrogen-Bond Donor Capacity via the Secondary Alcohol Linker

The 2-hydroxypropyl linker of CAS 2034601-42-6 provides a hydrogen-bond donor (HBD) absent in the methoxyethyl analog (CAS 2034292-81-2) and the propan-2-yl analog (CAS 2034381-04-7), both of which lack a free hydroxyl group . Computationally, this single HBD is predicted to lower the compound's logP by approximately 0.5–0.7 units compared to the methoxyethyl analog, and increase topological polar surface area (TPSA) by ~20 Ų, enhancing aqueous solubility and influencing passive membrane permeability [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Differentiated Lipophilic Ligand Efficiency vs. Simple Ethanesulfonamide Analog

Comparing CAS 2034601-42-6 with its closest sulfonamide analog, N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide (CAS 2034441-76-2), the target compound incorporates a bulkier 4-(1H-pyrazol-1-yl)phenyl group in place of a methyl group on the sulfonamide . This structural expansion is calculated to increase molecular weight by 114.1 Da and cLogP by approximately 1.5 units, while introducing a heterocyclic moiety known to participate in π-stacking and hydrogen-bond interactions with target protein active sites (e.g., carbonic anhydrase zinc-binding pocket) [1].

Lipophilic Efficiency Drug-likeness Fragment-Based Drug Discovery

Class-Level Evidence: Benzofuran-Based Sulfonamides as Selective Carbonic Anhydrase IX/XII Inhibitors

Although no direct enzymatic data exist for CAS 2034601-42-6, a closely related series of benzofuran-based sulfonamides bearing a benzenesulfonamide zinc-binding group were evaluated against human carbonic anhydrase isoforms hCA I, II, IX, and XII [1]. These compounds demonstrated K_I values spanning 10.0–97.5 nM for hCA IX and 10.1–71.8 nM for hCA XII, with selectivity ratios over the cytosolic isoform hCA II ranging from 5- to 50-fold [1]. Given that CAS 2034601-42-6 retains the essential benzenesulfonamide zinc-anchoring group and the benzofuran tail, it is predicted, by class-level inference, to exhibit comparable inhibitory activity and isoform selectivity [2]. In contrast, the ethanesulfonamide analog (CAS 2034441-76-2) lacks this zinc-binding benzenesulfonamide functionality altogether, rendering it inactive against carbonic anhydrases .

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

Class-Level Evidence: 2-Aryl Benzofuran Sulfonamides as Gram-Negative LpxC Inhibitors

In a medicinal chemistry optimization campaign for sulfonamide-based LpxC inhibitors, compounds bearing a 2-aryl benzofuran hydrophobe demonstrated potent antibacterial activity against Gram-negative pathogens [1]. The lead compound 21 achieved MIC values of 0.063 μg/mL against E. coli, 0.5 μg/mL against K. pneumoniae, and 0.5 μg/mL against P. aeruginosa [1]. CAS 2034601-42-6 contains the 2-aryl benzofuran motif (aryl = benzofuran-2-yl) and a sulfonamide group, suggesting potential as a scaffold for LpxC inhibitor development . The ethanesulfonamide analog (CAS 2034441-76-2) and methoxyethyl analog (CAS 2034292-81-2) lack the extended aryl sulfonamide architecture required for LpxC binding, rendering them unsuitable surrogates for this application .

Antibacterial LpxC Inhibition Gram-Negative Bacteria

Best Research and Industrial Application Scenarios for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034601-42-6)


Chemical Probe Development for Tumor-Associated Carbonic Anhydrase IX/XII

Based on class-level evidence that benzofuran-based benzenesulfonamides exhibit selective inhibition of tumor-associated hCA IX (K_I: 10.0–97.5 nM) and hCA XII (K_I: 10.1–71.8 nM) [1], CAS 2034601-42-6 is an ideal starting scaffold for developing chemical probes to study pH regulation in the hypoxic tumor microenvironment. Its monodentate zinc-binding benzenesulfonamide and benzofuran tail mirror the pharmacophore of validated hCA IX/XII inhibitors [2]. Procurement of this compound supports target validation and imaging agent development in oncology research, where selective hCA IX/XII targeting is critical for distinguishing tumor from normal tissue.

Lead Identification for Novel LpxC-Targeting Antibacterial Agents

Given the urgent need for new antibiotics targeting Gram-negative pathogens, CAS 2034601-42-6 provides a structurally differentiated entry point for LpxC inhibitor discovery [1]. Literature precedent demonstrates that 2-aryl benzofuran sulfonamides can achieve potent antibacterial activity (E. coli MIC: 0.063 μg/mL; K. pneumoniae MIC: 0.5 μg/mL; P. aeruginosa MIC: 0.5 μg/mL) [1]. This compound retains the core sulfonamide and 2-aryl benzofuran features identified as critical for LpxC inhibition, offering a tractable scaffold for hit-to-lead optimization against WHO priority pathogens.

Structure-Activity Relationship (SAR) Expansion of Non-COX-2 Pyrazolyl Benzenesulfonamides

Unlike the well-established COX-2 inhibitor chemotype (e.g., celecoxib, valdecoxib), CAS 2034601-42-6 lacks the critical trifluoromethyl and aryl substituents required for COX-2 binding [1], thereby redirecting pharmacological investigation toward alternative targets. Researchers procuring this compound can systematically explore SAR around the benzofuran, hydroxypropyl linker, and pyrazole positions to map novel biological activities such as carbonic anhydrase inhibition [2] or antimicrobial effects , without confounding COX-2-mediated anti-inflammatory activity.

Physicochemical Property Benchmarking in Sulfonamide-Focused Medicinal Chemistry

CAS 2034601-42-6 serves as a valuable comparator for benchmarking the impact of a secondary alcohol linker on drug-like properties within sulfonamide series [1]. With a predicted hydrogen-bond donor count of 2 and an estimated logP of ~2.8, this compound contrasts with the methoxy analog (HBD = 1, predicted logP ~3.4) and the ethane analog (MW = 283.35, cLogP ~1.3) [2]. Procurement enables direct experimental determination of solubility, permeability, and metabolic stability, generating quantitative data to inform the design of optimized lead candidates with balanced potency and pharmacokinetic profiles.

Quote Request

Request a Quote for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.